- Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers, World Intellectual Property Organization, , ,
Cas no 97421-23-3 (1-cyclohexyl-1H-pyrazol-4-amine)

97421-23-3 structure
Nome del prodotto:1-cyclohexyl-1H-pyrazol-4-amine
Numero CAS:97421-23-3
MF:C9H15N3
MW:165.235501527786
MDL:MFCD09965617
CID:1002165
1-cyclohexyl-1H-pyrazol-4-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-cyclohexyl-1H-pyrazol-4-amine
- 1-cyclohexylpyrazol-4-amine
- 1-Cyclohexyl-1H-pyrazol-4-amine (ACI)
- 4-Amino-1-cyclohexylpyrazole
-
- MDL: MFCD09965617
- Inchi: 1S/C9H15N3/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5,10H2
- Chiave InChI: PJWCERWSFRWQNV-UHFFFAOYSA-N
- Sorrisi: N1N(C2CCCCC2)C=C(N)C=1
Proprietà calcolate
- Massa esatta: 165.126597491 g/mol
- Massa monoisotopica: 165.126597491 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 143
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 165.24
- XLogP3: 1.3
- Superficie polare topologica: 43.8Ų
1-cyclohexyl-1H-pyrazol-4-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-381775-1.0g |
1-cyclohexyl-1H-pyrazol-4-amine |
97421-23-3 | 95.0% | 1.0g |
$142.0 | 2025-02-20 | |
Chemenu | CM316222-5g |
1-Cyclohexyl-1H-pyrazol-4-amine |
97421-23-3 | 95%+ | 5g |
$937 | 2024-07-18 | |
Enamine | EN300-381775-0.1g |
1-cyclohexyl-1H-pyrazol-4-amine |
97421-23-3 | 95.0% | 0.1g |
$125.0 | 2025-02-20 | |
TRC | C151866-1g |
1-Cyclohexyl-1H-pyrazol-4-amine |
97421-23-3 | 1g |
$ 185.00 | 2022-06-06 | ||
Apollo Scientific | OR110923-5g |
1-Cyclohexyl-1H-pyrazol-4-amine |
97421-23-3 | 5g |
£501.00 | 2023-09-02 | ||
Apollo Scientific | OR110923-1g |
1-Cyclohexyl-1H-pyrazol-4-amine |
97421-23-3 | 1g |
£138.00 | 2023-09-02 | ||
Alichem | A049006103-1g |
1-Cyclohexyl-1h-pyrazol-4-amine |
97421-23-3 | 95% | 1g |
$614.25 | 2023-08-31 | |
Life Chemicals | F2169-0268-5g |
1-cyclohexyl-1H-pyrazol-4-amine |
97421-23-3 | 95%+ | 5g |
$384.0 | 2023-09-06 | |
Enamine | EN300-381775-0.5g |
1-cyclohexyl-1H-pyrazol-4-amine |
97421-23-3 | 95.0% | 0.5g |
$136.0 | 2025-02-20 | |
Key Organics Ltd | TS-02224-20MG |
1-Cyclohexyl-1H-pyrazol-4-amine |
97421-23-3 | >90% | 20mg |
£76.00 | 2023-04-19 |
1-cyclohexyl-1H-pyrazol-4-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, 85 °C
Riferimento
- Benzamides of pyrazolyl-amino-pyrimidinyl derivatives, and compositions and methods thereof, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Riferimento
- Pyrrolo[3,2-d]pyrimidine derivatives as IRAK4 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of mammal diseases, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
Riferimento
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 8 h, rt
Riferimento
- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Herbicide containing metribuzin in combination with 1,4-disubstituted pyrazole derivatives, Federal Republic of Germany, , ,
1-cyclohexyl-1H-pyrazol-4-amine Raw materials
1-cyclohexyl-1H-pyrazol-4-amine Preparation Products
1-cyclohexyl-1H-pyrazol-4-amine Letteratura correlata
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
97421-23-3 (1-cyclohexyl-1H-pyrazol-4-amine) Prodotti correlati
- 743444-72-6(5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile)
- 2418643-07-7((9H-fluoren-9-yl)methyl 4-{5-azido-3-(tert-butoxy)carbonyl-2-methylphenyl}piperazine-1-carboxylate)
- 886936-09-0(4-(ethanesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide)
- 862088-19-5(5-fluoro-2-hydroxy-3-methoxybenzonitrile)
- 1867868-87-8((1R,2R)-2-{[(oxan-4-yl)methyl]amino}cyclobutan-1-ol)
- 1003682-96-9(2-{3-(1-Pyrrolidinylcarbonyl)anilino-carbonyl}benzoic Acid)
- 1286744-59-9(Methyl 2-cyclopropyl-1,3-thiazole-4-carboxylate)
- 2228127-83-9(1,1-difluoro-3-(5-methyl-1H-pyrazol-3-yl)propan-2-amine)
- 1426958-38-4(7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile)
- 1010421-51-8(2-(5-CYCLOPROPYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETIC ACID)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97421-23-3)1-cyclohexyl-1H-pyrazol-4-amine

Purezza:99%
Quantità:5g
Prezzo ($):550.0